molecular formula C8H8ClNO B8325856 3-Chloro-5-(2-propen-1-yloxy)pyridine CAS No. 223797-66-8

3-Chloro-5-(2-propen-1-yloxy)pyridine

Cat. No.: B8325856
CAS No.: 223797-66-8
M. Wt: 169.61 g/mol
InChI Key: JOYYNWGQQSGJTP-UHFFFAOYSA-N
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Description

3-Chloro-5-(2-propen-1-yloxy)pyridine is an organohalide compound derived from pyridine It features an allyloxy group at the third position and a chlorine atom at the fifth position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-(2-propen-1-yloxy)pyridine typically involves the reaction of 3-hydroxy-5-chloropyridine with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(2-propen-1-yloxy)pyridine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyridines.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of piperidine derivatives.

Scientific Research Applications

3-Chloro-5-(2-propen-1-yloxy)pyridine has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: Potential precursor for the development of drugs targeting various diseases.

    Agrochemicals: Used in the synthesis of compounds with pesticidal or herbicidal activity.

    Material Science: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Chloro-5-(2-propen-1-yloxy)pyridine depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various substitution and addition reactions. In pharmaceuticals, its mechanism would depend on the target molecule it is incorporated into, potentially interacting with biological targets such as enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    2-Chloropyridine: Used in the synthesis of fungicides and insecticides.

    3-Chloropyridine: Commonly used in organic synthesis.

    4-Chloropyridine: Utilized in the production of pharmaceuticals and agrochemicals.

Properties

CAS No.

223797-66-8

Molecular Formula

C8H8ClNO

Molecular Weight

169.61 g/mol

IUPAC Name

3-chloro-5-prop-2-enoxypyridine

InChI

InChI=1S/C8H8ClNO/c1-2-3-11-8-4-7(9)5-10-6-8/h2,4-6H,1,3H2

InChI Key

JOYYNWGQQSGJTP-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=CC(=CN=C1)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Sodium (4.7 g, 203 mmol) was added to allyl alcohol (57.5 ml, 84.5 mmol). After complete reaction, the excess of allyl alcohol was evaporated. 3,5-Dichloropyridine (25.0 g, 169 mmol) and dimethyl sulfoxide (75 ml) were added to the crude mixture. The mixture was stirred at 60° C. overnight. Water (100 ml) was added followed by extraction twice with ethyl acetate (100 ml). The product was isolated in quantitative yield.
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